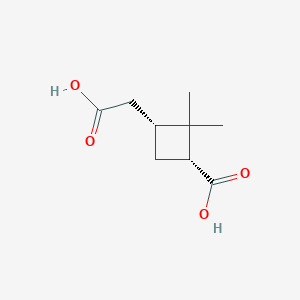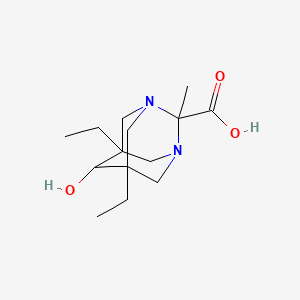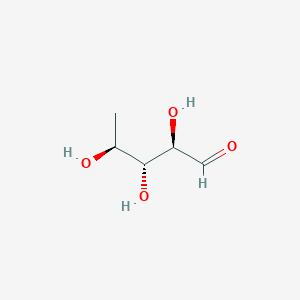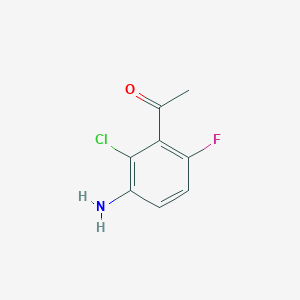![molecular formula C19H16N8O B12845163 2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)
2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes pyrazolo and indazole moieties, making it a potential candidate for various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the pyrazolyl and indazolyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine
- 1H-Pyrazolo[3,4-b]pyridin-3-amine
- Methyl (4-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)carbamate
Uniqueness
What sets 2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide apart from similar compounds is its unique combination of pyrazolo and indazole moieties. This structural feature may confer distinct biological activities and make it a valuable candidate for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C19H16N8O |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(1-methylindazol-3-yl)-2-[4-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C19H16N8O/c1-26-16-5-3-2-4-14(16)19(25-26)23-17(28)11-27-10-12(8-22-27)13-6-7-20-18-15(13)9-21-24-18/h2-10H,11H2,1H3,(H,20,21,24)(H,23,25,28) |
InChI-Schlüssel |
DMZOQFORPNOOQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)CN3C=C(C=N3)C4=C5C=NNC5=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




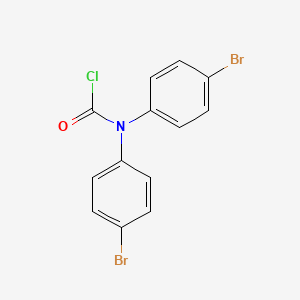
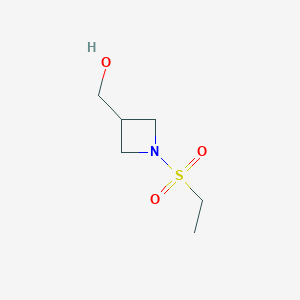
![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)


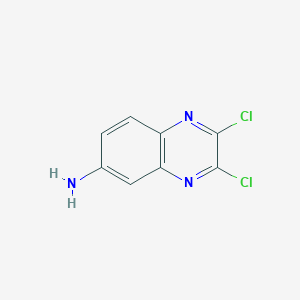
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
